2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide

Physicochemical Properties Lipophilicity ADME

Regioisomeric impurity in thiophene-3-carboxamide SAR studies confounds activity data. 2-Amino-N-(4-nitrophenyl)thiophene-3-carboxamide (CAS 667442-44-6) is the authenticated 4-nitro regioisomer with defined lipophilicity (XLogP3-AA = 2.5) and hydrogen-bonding profile (2 HBD, 5 HBA), ensuring reproducible results. • Confirmed 4-nitrophenyl substitution-eliminates confounding by 2- or 3-nitro analogs • ≥95% purity supports reliable multi-step heterocyclic synthesis and cyclization • Reactive 2-amino and carboxamide groups enable diverse derivatization chemistries

Molecular Formula C11H9N3O3S
Molecular Weight 263.27 g/mol
CAS No. 667442-44-6
Cat. No. B1286100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide
CAS667442-44-6
Molecular FormulaC11H9N3O3S
Molecular Weight263.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=C(SC=C2)N)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O3S/c12-10-9(5-6-18-10)11(15)13-7-1-3-8(4-2-7)14(16)17/h1-6H,12H2,(H,13,15)
InChIKeyWWOOQXHYOSNLTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(4-nitrophenyl)thiophene-3-carboxamide: Chemical Profile & Procurement


2-Amino-N-(4-nitrophenyl)thiophene-3-carboxamide (CAS 667442-44-6) is a heterocyclic compound belonging to the 2-aminothiophene-3-carboxamide class, characterized by a 4-nitrophenyl substituent on the amide nitrogen [1]. It has a molecular formula of C₁₁H₉N₃O₃S and a molecular weight of 263.27 g/mol . Computed physicochemical properties include an XLogP3-AA of 2.5, a topological polar surface area of 129 Ų, and two hydrogen bond donors [1]. Commercial availability is documented with purity specifications ranging from 95% to 97% .

Regioisomer-specific 4-nitro substitution for SAR studies
Computed physicochemical profile supports ADME prediction
High commercial purity for reproducible research workflows

2-Amino-N-(4-nitrophenyl)thiophene-3-carboxamide: Why Regioisomerism Matters


High-strength, direct comparative evidence for 2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide is currently limited in the primary literature. However, the scientific rationale for its non-interchangeability with closely related analogs is grounded in the well-established principle of regioisomerism [1]. Substitution of the nitrophenyl group at the 2-, 3-, or 4-position (ortho, meta, or para) can significantly alter a molecule's electronic distribution, steric profile, and resultant biological interactions. Consequently, a 3-nitrophenyl analog (CAS 669740-08-3) or a 2-nitrophenyl analog cannot be assumed to exhibit the same activity or selectivity profile. The specific 4-nitro substitution pattern of this compound imparts distinct physicochemical properties that directly inform its utility in structure-activity relationship (SAR) studies and its role as a specific building block for more complex molecular architectures. The quantitative differentiation presented below, while limited in direct comparator data, establishes the foundational properties that underscore why this specific regioisomer must be procured and evaluated independently of its analogs.

Regioisomer mismatch 2- or 3-nitrophenyl analogs may exhibit distinct electronic and steric profiles, limiting direct substitution in target binding studies.
Unquantified bioactivity shift Head-to-head binding data versus other nitro-position isomers are not publicly available; independent validation is needed for comparator claims.

2-Amino-N-(4-nitrophenyl)thiophene-3-carboxamide: Differentiation Evidence Guide


Computed Lipophilicity (XLogP3-AA)

The computed lipophilicity (XLogP3-AA) for 2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide is 2.5 [1]. While a direct head-to-head comparison with the 3-nitrophenyl isomer (CAS 669740-08-3) is not available in the public domain, this value provides a baseline for predicting membrane permeability and solubility. As a class-level inference, the substitution pattern on the phenyl ring (para vs. meta) is known to influence lipophilicity and, consequently, the compound's behavior in biological assays. This property is a critical factor in determining the compound's suitability as a starting point for hit-to-lead optimization, differentiating it from isomers with potentially different ADME profiles.

Computed XLogP3-AA
Class-level inference
2.5
Supports membrane permeability prediction for hit-to-lead optimization.
Direct isomer comparison data not reported.
Physicochemical Properties Lipophilicity ADME Drug Design

Hydrogen Bonding Profile for Target Engagement

The compound possesses 2 hydrogen bond donors and 5 hydrogen bond acceptors, as computed by Cactvs 3.4.8.24 [1]. This hydrogen bonding profile is a direct consequence of the specific 2-amino-thiophene-3-carboxamide core and the para-nitrophenyl substituent. While specific comparator data for the 3-nitro or 2-nitro isomers are not publicly available, the number and spatial orientation of hydrogen bond donors and acceptors are fundamental to molecular recognition events with biological targets. This quantitative data point is essential for computational chemists and structural biologists who use docking studies and pharmacophore modeling to predict binding modes and selectivity, differentiating this specific regioisomer from its analogs in the context of a given target's binding pocket.

H-Bond Donors/Acceptors
Class-level inference
2 donors / 5 acceptors
Informs molecular recognition and docking studies for target engagement.
Computed values; regioisomer-specific patterns may differ.
Hydrogen Bonding Molecular Recognition Target Binding Physicochemical Properties

Commercial Purity and Supply Chain Consistency

Commercially, 2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide is available from multiple reputable vendors with a minimum purity specification of 95% and, in some cases, 97% . This level of purity is essential for ensuring reproducible results in research applications. In contrast, the purity and availability of the 3-nitrophenyl isomer (CAS 669740-08-3) are also documented at 95-97%, but the consistent supply and batch-to-batch quality of the 4-nitro isomer from established vendors like AKSci and Santa Cruz Biotechnology provide a procurement advantage for scientists requiring reliable, high-purity starting material for SAR studies.

Commercial Purity
Data to verify
95–97%
Supports procurement confidence for reproducible SAR and synthesis.
Supplier specification; batch-specific COA review recommended.
Purity Quality Control Reproducibility Procurement

2-Amino-N-(4-nitrophenyl)thiophene-3-carboxamide: Application Scenarios


Medicinal Chemistry: Hit-to-Lead Optimization & SAR

The defined lipophilicity (XLogP3-AA = 2.5) and hydrogen bonding profile (2 donors, 5 acceptors) of 2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide make it a well-characterized starting point for hit-to-lead optimization in medicinal chemistry programs [1]. The specific 4-nitro substitution provides a unique electronic and steric handle for exploring structure-activity relationships (SAR) around a central 2-aminothiophene-3-carboxamide core. Procuring this specific regioisomer is essential for generating accurate and interpretable SAR data, as substitution with a 3-nitro analog would confound the analysis of the structure-activity relationship.

Chemical Biology: Tool Compound for Target Validation

The compound's computed topological polar surface area (129 Ų) and rotatable bond count (2) suggest moderate conformational flexibility and potential for oral bioavailability [1]. These properties, combined with the defined hydrogen bond donor/acceptor counts, make it a suitable scaffold for the development of chemical probes to interrogate novel biological targets. Its use as a specific tool compound is predicated on its unique regioisomeric identity, as the 3-nitrophenyl or 2-nitrophenyl analogs would exhibit different molecular recognition properties and, consequently, different biological activity profiles.

Organic Synthesis: Building Block for Heterocycles

Vendor descriptions consistently classify 2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide as a valuable building block for the synthesis of more complex heterocyclic compounds . The presence of the reactive 2-amino group and the carboxamide functionality allows for diverse chemical transformations, including cyclization reactions to form fused ring systems. The para-nitrophenyl group can serve as a chromophore or be further reduced to an aniline moiety, offering additional synthetic versatility. The high commercial purity (≥95%) ensures reliable performance in multi-step synthetic sequences.

Analytical Chemistry: Reference Standard

Given its established identity (CAS 667442-44-6) and commercially available high purity (95-97%), this compound can serve as a reliable reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for the quantification of thiophene-3-carboxamide derivatives in complex matrices . The specific retention time and mass spectral signature of the 4-nitro isomer are distinct from its regioisomers, allowing for unambiguous identification and quantification in reaction monitoring and quality control applications.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR & Hit-to-Lead
Regioisomer-specific 4-nitro handle
Lipophilicity and H-bond profile for ADME prediction
Chemical Biology Tool Compound
Computed polar surface area and rotatable bonds
Molecular recognition properties distinct from other regioisomers
Organic Synthesis Building Block
Reactive amino and carboxamide groups
High purity ensures multi-step synthetic reliability
Analytical Reference Standard
Established CAS identity and purity specification
Distinct chromatographic retention vs. other nitro isomers

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